molecular formula C14H11ClN2 B13681052 8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine

8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B13681052
M. Wt: 242.70 g/mol
InChI Key: PKRYXTWELBASAP-UHFFFAOYSA-N
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Description

8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural characteristics . The presence of a chlorine atom and an o-tolyl group enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with o-tolyl isocyanide in the presence of a chlorinating agent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins by binding to bacterial ribosomes. In cancer research, it may act as an inhibitor of specific enzymes involved in cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 2-(o-Tolyl)imidazo[1,2-a]pyridine
  • 8-Chloroimidazo[1,2-a]pyridine
  • 2-Phenylimidazo[1,2-a]pyridine

Comparison: 8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and an o-tolyl group, which confer distinct chemical reactivity and biological activity. Compared to 2-(o-tolyl)imidazo[1,2-a]pyridine, the chlorine atom in this compound enhances its potential for nucleophilic substitution reactions. Similarly, the o-tolyl group provides steric hindrance and electronic effects that can influence the compound’s interaction with biological targets .

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

8-chloro-2-(2-methylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2/c1-10-5-2-3-6-11(10)13-9-17-8-4-7-12(15)14(17)16-13/h2-9H,1H3

InChI Key

PKRYXTWELBASAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)Cl

Origin of Product

United States

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